molecular formula C28H32 B12519217 1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene CAS No. 656824-62-3

1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene

Cat. No.: B12519217
CAS No.: 656824-62-3
M. Wt: 368.6 g/mol
InChI Key: WOEXJKAATTUDDW-UHFFFAOYSA-N
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Description

1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene is a complex organic compound characterized by its unique structure, which includes a central octene chain with three benzene rings attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene rings with a suitable octene derivative under Friedel-Crafts conditions. The reaction conditions often require a strong Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Br2 in the presence of iron (Fe) or HNO3 in sulfuric acid (H2SO4).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or partially hydrogenated products.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’,1’'-(3,7-Dimethyloct-1-ene-3,6,7-triyl)tribenzene
  • 1,1’,1’'-(2,6-Dimethyloct-7-ene-2,6-diyl)tribenzene

Uniqueness

1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

656824-62-3

Molecular Formula

C28H32

Molecular Weight

368.6 g/mol

IUPAC Name

(6,6-dimethyl-1,3-diphenyloct-3-en-4-yl)benzene

InChI

InChI=1S/C28H32/c1-4-28(2,3)22-27(25-18-12-7-13-19-25)26(24-16-10-6-11-17-24)21-20-23-14-8-5-9-15-23/h5-19H,4,20-22H2,1-3H3

InChI Key

WOEXJKAATTUDDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(=C(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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